6-tert-butyl-N-(4-ethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonation reactions using benzenesulfonyl chloride and a suitable base.
Substitution Reactions: The tert-butyl and ethylphenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Research: It is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Industrial Chemistry: The compound is investigated for its applications in industrial processes, including catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other benzoxazine derivatives and sulfonamide compounds. Similar compounds include:
Benzenesulfonamides: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Benzoxazines: Other benzoxazine derivatives may have different substituents but share the core benzoxazine ring structure.
Sulfonylureas: These compounds have a sulfonyl group and are used in various applications, including as pharmaceuticals.
The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30N2O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(4-ethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-5-19-11-14-21(15-12-19)28-26(30)25-18-29(34(31,32)22-9-7-6-8-10-22)23-17-20(27(2,3)4)13-16-24(23)33-25/h6-17,25H,5,18H2,1-4H3,(H,28,30) |
InChI Key |
ALEFNQRCPFLXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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